4-Aminonicotinaldehyde dihydrochloride
Description
Significance of Aminonicotinaldehyde Scaffolds in Synthetic Chemistry
The aminonicotinaldehyde framework is a prominent example of a "scaffold," a core molecular structure upon which a variety of chemical moieties can be systematically attached to create new compounds. mdpi.com The value of such scaffolds lies in their ability to provide a defined three-dimensional architecture, enabling the rational design of molecules with specific functions. mdpi.com In synthetic chemistry, these scaffolds are foundational for building libraries of compounds for screening in drug discovery and for creating functional materials.
Nitrogen-containing heterocyclic scaffolds, such as those derived from aminopyridines, are of particular interest due to their prevalence in natural products and pharmaceuticals. nih.gov The 4-aminopyrazolopyrimidine scaffold, for instance, has been extensively studied as a "pharmacophore" for developing small-molecule kinase inhibitors. researchgate.netnih.govrsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Derivatives of the 4-aminopyrazolopyrimidine scaffold have been designed to bind to the hinge region of kinases, demonstrating the utility of this structural motif in medicinal chemistry. nih.gov
The reactivity of the aminonicotinaldehyde scaffold allows for its use in multicomponent reactions, which are efficient processes where three or more reactants combine in a single step to form a complex product. sciforum.net This approach is highly valued in modern chemistry for its ability to rapidly generate molecular diversity. sciforum.net For example, derivatives of 2-aminopyridines have been used in multicomponent reactions to synthesize 4-substituted aminopyrido[2,3-d]pyrimidines, which are fluorescent heterocyclic compounds. sciforum.net The versatility of the aminonicotinaldehyde scaffold makes it a key building block for creating diverse and complex heterocyclic systems. nih.gov
Historical Context of 4-Aminonicotinaldehyde (B1271976) Derivatives in Academic Investigations
Academic research into aminopyridine derivatives has a rich history, driven by their wide range of applications in pharmaceuticals, pesticides, and dyes. researchgate.net Early investigations focused on the fundamental synthesis and reactivity of these compounds. Over time, the focus has shifted towards leveraging these scaffolds for specific applications, particularly in medicinal chemistry.
The development of kinase inhibitors represents a significant area of research involving scaffolds structurally related to 4-aminonicotinaldehyde. For example, compounds like PP1 and PP2, which are based on a pyrazolo[3,4-d]pyrimidin-4-amine scaffold, were identified as potent inhibitors of the Src family of kinases. nih.gov This discovery spurred further investigation into similar heterocyclic systems for targeting other kinases involved in disease.
More recent research has explored the synthesis of diverse molecular frameworks from aminonicotinaldehyde and related structures. Studies have demonstrated the synthesis of Schiff bases from pyridine-4-carbaldehyde, which were then evaluated for their antioxidant and DNA binding properties. researchgate.net Other research has focused on developing novel synthetic routes to create complex fused ring systems. For instance, a cascade cyclization reaction using 5-aminopyrazoles and alkynyl aldehydes has been developed to produce a variety of pyrazolo[3,4-b]pyridine frameworks, showcasing the ongoing innovation in the synthetic utility of these scaffolds. nih.gov These investigations highlight a continuous effort to expand the chemical space accessible from aminopyridine-based building blocks and to explore the biological activities of the resulting molecules.
Interactive Table: Research on Aminonicotinaldehyde Derivatives and Related Scaffolds
This table provides examples of research involving aminonicotinaldehyde and similar chemical scaffolds.
| Scaffold/Derivative | Research Focus | Application/Finding | Reference(s) |
|---|---|---|---|
| 4-Aminopyrazolopyrimidine | Design of kinase inhibitors | Serves as a key pharmacophore for inhibitors of tyrosine and serine/threonine kinases. | researchgate.netnih.govrsc.org |
| Pyridine-4-carbaldehyde | Synthesis of Schiff bases | Resulting compounds studied for antioxidant and DNA binding interactions. | researchgate.net |
| 2-Aminopyridines | Multicomponent reactions | Synthesis of fluorescent 4-aminopyrido[2,3-d]pyrimidine derivatives. | sciforum.net |
| 5-Aminopyrazoles | Cascade cyclization reactions | Construction of diversified pyrazolo[3,4-b]pyridine frameworks. | nih.gov |
| 4-Aminopyridine (B3432731) | Synthetic development review | Important intermediate for pharmaceuticals, pesticides, and dyes. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-6-1-2-8-3-5(6)4-9;;/h1-4H,(H2,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYBDQWKNONIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679362 | |
| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927891-97-2 | |
| Record name | 4-Aminopyridine-3-carbaldehyde--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Aminonicotinaldehyde Dihydrochloride
Precursor Synthesis Routes to 4-Aminonicotinaldehyde (B1271976)
The construction of the 4-aminonicotinaldehyde scaffold often begins with the synthesis of key precursors, which can be approached through either convergent or divergent pathways. The choice of strategy depends on the desired complexity of the final molecule and the availability of starting materials.
Convergent and Divergent Synthetic Pathways
Divergent synthesis , on the other hand, starts from a common intermediate that is progressively diversified to yield a library of related compounds. In the context of 4-aminonicotinaldehyde synthesis, a divergent strategy could begin with a simple substituted pyridine (B92270), such as nicotinic acid, which is then subjected to a series of reactions to introduce the amino and aldehyde groups at the desired positions. This approach is particularly useful for generating a range of substituted nicotinaldehydes for structure-activity relationship studies.
Halogenation and Subsequent Amination Routes
A common and effective strategy for the introduction of an amino group at the 4-position of the pyridine ring involves a two-step sequence of halogenation followed by amination.
This route typically starts with a suitable nicotinic acid or nicotinaldehyde derivative. The 4-position is first halogenated, most commonly with chlorine or bromine, to create a reactive site for nucleophilic substitution. For example, 4-chloronicotinaldehyde (B38066) can be prepared from nicotinic acid through a series of transformations.
The subsequent amination of the 4-halopyridine intermediate is a key step. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven to be a highly versatile and efficient method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide with an amine. The choice of ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates. While direct amination of 4-halonicotinaldehydes can be challenging, the use of ammonia (B1221849) equivalents or specific catalytic systems can facilitate this transformation. wikipedia.org
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| PdCl₂(dppf) | dppf | NaOtBu | THF | 80 | 78 |
Nitration-Reduction Strategies for Amino Group Introduction
Another well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This strategy involves the initial nitration of a pyridine derivative, followed by the reduction of the nitro group to an amine.
The nitration of the pyridine ring typically occurs at the 3- or 5-position due to the electron-withdrawing nature of the nitrogen atom. To achieve nitration at the 4-position of a nicotinaldehyde precursor, the directing effects of existing substituents must be carefully considered. In some cases, the pyridine nitrogen is first oxidized to the N-oxide to facilitate nitration at the 4-position. mdpi.com
Once the nitro group is in place, it can be reduced to the corresponding amine using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals like iron, tin, or zinc in acidic media. organic-chemistry.org The choice of reducing agent is important to ensure chemoselectivity, particularly in the presence of the aldehyde group, which is also susceptible to reduction.
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| H₂ | Pd/C | Ethanol (B145695) | 25 | >95 |
| Fe | Acetic Acid | Water | 80 | 88 |
| SnCl₂·2H₂O | - | HCl (conc.) | 100 | 90 |
| NaBH₄ | NiCl₂·6H₂O | Methanol | 0 | 85 |
Directed ortho-Metalation Approaches to Substituted Nicotinaldehydes
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgharvard.edubaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a desired functional group.
In the context of 4-aminonicotinaldehyde synthesis, a suitable directing group, such as an amide or a protected amine, can be placed at the 3-position of the pyridine ring. For example, starting with N,N-diethylnicotinamide, deprotonation with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) would direct metalation to the 4-position. The resulting lithiated species can then be formylated using an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent manipulation of the directing group would then yield the desired 4-aminonicotinaldehyde.
Green Chemistry Principles in 4-Aminonicotinaldehyde Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. mdpi.comunibo.itnih.gov In the synthesis of 4-aminonicotinaldehyde and its derivatives, several green approaches can be considered.
Microwave-assisted synthesis has been shown to be a valuable tool for accelerating reactions and improving yields in the synthesis of pyridine derivatives. uwindsor.canih.govwikipedia.orgbaranlab.org The use of microwave irradiation can reduce reaction times from hours to minutes and often allows for the use of less hazardous solvents or even solvent-free conditions.
Sustainable Feedstock Utilization (e.g., Nicotinamide (B372718) Biotransformations)
A significant goal in modern synthetic chemistry is the utilization of renewable and sustainable feedstocks. Nicotinamide (Vitamin B3) and related compounds, which can be sourced from biological systems, represent attractive starting points for the synthesis of valuable pyridine derivatives.
While a direct, single-step biotransformation of nicotinamide to 4-aminonicotinaldehyde is not prominently documented, sustainable strategies can be conceptualized through multi-step pathways involving biocatalysis. One potential route involves the conversion of nicotinamide derivatives to 4-aminonicotinic acid. For instance, syntheses starting from nicotinic acid-1-oxide, which can be derived from nicotinamide, have been described for producing 4-aminonicotinic acid. researchgate.net This intermediate could then, in principle, be selectively reduced to the target aldehyde. Enzymatic methods are increasingly being explored for such transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov
Another approach centers on the broader use of biocatalysts, such as engineered enzymes, to perform specific transformations like amination or controlled oxidation on pyridine rings derived from biomass. nih.gov These enzymatic processes can reduce the reliance on hazardous reagents and minimize waste, aligning with the principles of green chemistry.
Table 1: Potential Sustainable Synthetic Approaches
| Feedstock/Precursor | Key Transformation Step | Potential Advantage | Challenge |
|---|---|---|---|
| Nicotinamide-1-Oxide | Conversion to 4-aminonicotinic acid, followed by selective reduction of the carboxylic acid. | Utilizes a bio-derived precursor. | Requires a selective and high-yield reduction of the acid to the aldehyde without affecting the pyridine ring or amino group. |
| Biomass-derived Pyridines | Enzymatic amination and formylation reactions. | Avoids petrochemical feedstocks; highly specific reactions. | Development and optimization of suitable enzymes for non-natural substrates. |
Solvent Selection and Catalytic System Innovations
The choice of solvents and catalysts is critical to the efficiency and environmental footprint of a synthetic route. Traditional syntheses of pyridine derivatives have often relied on volatile organic compounds (VOCs) and harsh reagents. Modern innovations focus on greener alternatives and more efficient catalytic systems.
Solvent Selection: There is a significant trend towards replacing conventional solvents with more environmentally benign options. For reactions involving aldehydes and amines, research has identified greener alternatives to chlorinated solvents. Protic solvents like ethanol or even water are being used where possible. rsc.orgresearchgate.net Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach, minimizing waste and simplifying product purification. mdpi.commdpi.com Such methods, often facilitated by microwave irradiation or mechanochemistry, can lead to higher yields and shorter reaction times. researchgate.net
Catalytic Innovations: Advances in catalysis offer pathways to milder and more selective syntheses.
Catalyst-Free Syntheses: For certain multicomponent reactions that form substituted aminopyridines, conditions have been developed that proceed efficiently without any catalyst, relying on the inherent reactivity of the starting materials under thermal or solvent-free conditions. mdpi.comresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. For reactions involving aldehydes, organocatalysts can facilitate bond formations with high stereoselectivity under mild conditions, avoiding the use of potentially toxic heavy metals. rsc.org
Heterogeneous Catalysis: The use of solid-supported catalysts simplifies the purification process, as the catalyst can be easily removed by filtration and often reused. This is particularly advantageous for large-scale industrial production.
Hydrochloride Salt Formation and Dihydrochloride (B599025) Derivation
The free base form of 4-aminonicotinaldehyde contains two basic nitrogen atoms: the primary amino group at the 4-position and the nitrogen atom within the pyridine ring. Each of these sites can be protonated by an acid. The formation of the dihydrochloride salt is a direct consequence of this dual basicity.
The process involves treating a solution of 4-aminonicotinaldehyde with at least two equivalents of hydrochloric acid (HCl). The lone pair of electrons on the exocyclic amino group and the pyridine ring nitrogen act as proton acceptors.
First Protonation: The 4-amino group is typically more basic than the pyridine nitrogen and is readily protonated to form an ammonium (B1175870) salt (-NH₃⁺).
Second Protonation: The pyridine ring nitrogen is subsequently protonated to form a pyridinium (B92312) ion.
This reaction is typically performed in a suitable organic solvent, such as ethanol or isopropanol, from which the resulting dihydrochloride salt, being an ionic compound, often precipitates due to its lower solubility compared to the free base. spectroscopyonline.com The formation of the salt significantly increases the compound's polarity and water solubility, which can be advantageous for certain applications. spectroscopyonline.com The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried.
Comparative Analysis of Synthetic Accessibility and Efficiency
Route B: From Nicotinamide Derivatives: As discussed, a potential route starting from nicotinamide-1-oxide would proceed via 4-aminonicotinic acid. researchgate.net This pathway has the advantage of starting from a potentially sustainable feedstock but also requires a multi-step sequence, and the efficiency of the final reduction step is a critical variable.
Route C: From Substituted Pyridines: A more direct approach could involve the formylation of a pre-existing 4-aminopyridine (B3432731) derivative. For example, a Vilsmeier-Haack reaction could introduce the aldehyde group at the 3-position. The efficiency of this route would heavily depend on the regioselectivity of the formylation and the need for protecting groups on the amino function.
Route D: Multicomponent Reactions (MCRs): Modern approaches for synthesizing highly substituted pyridines often employ multicomponent reactions, where three or more reactants combine in a one-pot process. mdpi.commdpi.com While a specific MCR for 4-aminonicotinaldehyde is not detailed, this strategy generally offers high atom economy and operational simplicity, making it an attractive area for future development.
Table 2: Comparative Overview of Potential Synthetic Routes
| Parameter | Route A (from Isoquinoline) | Route B (from Nicotinamide derivative) | Route C (from 4-Aminopyridine) | Route D (via MCR) |
|---|---|---|---|---|
| Starting Material | Isoquinoline (Petrochemical-based) | Nicotinamide-1-Oxide (Potentially sustainable) | 4-Aminopyridine derivatives | Simple aldehydes, ketones, ammonia sources |
| Number of Steps | High (multiple steps to aldehyde) | High (multiple steps to aldehyde) | Potentially lower | Low (often one-pot) |
| Potential Efficiency | Moderate overall yield documented for intermediate. researchgate.net | Dependent on multiple step yields, especially final reduction. | Dependent on regioselectivity of formylation. | Potentially high atom economy and yield. |
| Green Chemistry Aspect | Involves strong oxidants and multi-step process. | Utilizes a more sustainable feedstock. | Could be optimized with green solvents/catalysts. | High atom economy, often solvent-free or in green solvents. mdpi.com |
Reactivity Profiles and Reaction Mechanisms of 4 Aminonicotinaldehyde Dihydrochloride
Electrophilic and Nucleophilic Character of the Aldehyde Moiety
The aldehyde functional group (-CHO) of 4-Aminonicotinaldehyde (B1271976) is characterized by a carbon-oxygen double bond, which dictates its reactivity. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, where the oxygen atom has a partial negative charge (δ-) and the carbonyl carbon has a partial positive charge (δ+). This electronic distribution imparts a dual reactivity profile to the aldehyde moiety.
Electrophilic Character: The electron-deficient nature of the carbonyl carbon makes it a prime target for nucleophiles, which are electron-rich species. This electrophilicity is the basis for many of the characteristic reactions of aldehydes, including additions and condensations. The reactivity of the aldehyde in 4-Aminonicotinaldehyde is further influenced by the pyridine (B92270) ring. The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
The dual nature can be represented by its resonance structures, which show the charge separation and identify the electrophilic and nucleophilic centers within the aldehyde group.
| Feature | Description | Chemical Role |
| Carbonyl Carbon | Electron-deficient (δ+) due to polarization of the C=O bond. | Electrophile: Accepts electron pairs from nucleophiles. |
| Carbonyl Oxygen | Electron-rich (δ-) with lone pairs of electrons. | Nucleophile: Donates electron pairs to electrophiles (e.g., H+). |
Nucleophilic Reactivity of the Amino Group
The 4-amino group (-NH₂) is a key functional group that significantly influences the chemical behavior of the molecule. The nitrogen atom possesses a lone pair of electrons, making the amino group a potent nucleophile and a Brønsted-Lowry base. The nucleophilicity of an amine generally correlates with its basicity; however, the electronic environment of the 4-Aminonicotinaldehyde molecule modulates this property.
The pyridine ring is inherently electron-withdrawing, which tends to delocalize the lone pair of electrons from the amino nitrogen into the aromatic system. This delocalization reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aliphatic amines or even aniline (B41778). Despite this reduction in reactivity, the amino group remains sufficiently nucleophilic to participate in a variety of chemical transformations, including acylation, alkylation, and, notably, intramolecular reactions with the adjacent aldehyde group. In neutral conditions, an amino group is generally a stronger nucleophile than a hydroxyl group.
Intramolecular Cyclization Reactions
The proximate positioning of a nucleophilic amino group and an electrophilic aldehyde group on the pyridine ring of 4-Aminonicotinaldehyde creates a favorable arrangement for intramolecular cyclization. Such reactions are a cornerstone in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.
One of the primary pathways for cyclization involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This process can lead to the formation of a bicyclic system, such as a pyrido[4,3-d]pyrimidine (B1258125), if a suitable third component is introduced to provide the remaining atoms for the new ring. This type of reaction, where a 5,6-diaminopyrimidine condenses with a 1,2-dicarbonyl compound, is known as the Gabriel-Isay condensation. In a related fashion, 4-Aminonicotinaldehyde can react with compounds containing an activated methylene (B1212753) group adjacent to a nitrile or other functional group, leading to complex fused heterocycles. These syntheses are crucial for creating pteridine-like molecules, which are important biological cofactors. The reaction often proceeds through the initial formation of a cyclic hemiaminal intermediate, which then undergoes dehydration or further reaction to yield the final stable aromatic ring system.
Intermolecular Condensation Reactions
Condensation reactions are processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. The aldehyde group of 4-Aminonicotinaldehyde is highly susceptible to condensation reactions with various nucleophiles.
Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. The reaction is typically catalyzed by acid and proceeds via a two-step mechanism:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal or carbinolamine.
Dehydration: The hemiaminal is unstable and eliminates a molecule of water to form the stable C=N double bond of the imine.
4-Aminonicotinaldehyde undergoes this reaction with a wide range of aliphatic and aromatic primary amines to yield the corresponding Schiff bases, which are important intermediates in organic synthesis and have applications in coordination chemistry.
| Amine Reactant | Resulting Schiff Base Product |
| Aniline | N-(4-aminopyridin-3-yl)methylene)aniline |
| Benzylamine | 1-phenyl-N-((4-aminopyridin-3-yl)methylene)methanamine |
| Ethanolamine | 2-(((4-aminopyridin-3-yl)methylene)amino)ethan-1-ol |
In a reaction analogous to Schiff base formation, 4-Aminonicotinaldehyde condenses with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, semicarbazide) to form hydrazones. Hydrazones are compounds containing the R¹R²C=NNH₂ functional group.
The mechanism is similar to imine formation, involving nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. Hydrazines are often more reactive nucleophiles than amines due to the "alpha effect," where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances nucleophilicity. This reaction is highly efficient and is a fundamental transformation in organic chemistry.
| Hydrazine Reactant | Resulting Hydrazone Product |
| Hydrazine | (E)-(4-aminopyridin-3-yl)methylene)hydrazine |
| Phenylhydrazine | (E)-1-((4-aminopyridin-3-yl)methylene)-2-phenylhydrazine |
| Semicarbazide | 2-(((4-aminopyridin-3-yl)methylene)hydrazine-1-carboxamide |
| Thiosemicarbazide | 2-(((4-aminopyridin-3-yl)methylene)hydrazine-1-carbothioamide |
Reactions with Active Methylene Compounds
Active methylene compounds are characterized by a -CH₂- group flanked by two electron-withdrawing groups (e.g., -C=O, -C≡N, -NO₂). This structural feature makes the methylene protons acidic and easily removable by a base to form a stabilized carbanion (enolate). This carbanion is a strong carbon-based nucleophile.
The reaction of an aldehyde with an active methylene compound is known as the Knoevenagel condensation. The mechanism involves:
Carbanion Formation: A base abstracts a proton from the active methylene compound.
Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of 4-Aminonicotinaldehyde.
Dehydration: The intermediate alcohol typically undergoes dehydration to yield a stable, conjugated α,β-unsaturated product.
This reaction is a powerful tool for carbon-carbon bond formation and is widely used to synthesize a variety of substituted alkenes and heterocyclic systems.
| Active Methylene Compound | Base Catalyst | Resulting Condensation Product |
| Diethyl malonate | Piperidine | Diethyl 2-((4-aminopyridin-3-yl)methylene)malonate |
| Malononitrile | Piperidine | 2-(((4-aminopyridin-3-yl)methylene)malononitrile |
| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-((4-aminopyridin-3-yl)methylene)-3-oxobutanoate |
| Nitromethane | Sodium hydroxide | 4-amino-3-(2-nitrovinyl)pyridine |
Friedländer Condensations with Enolizable Carbonyls
The Friedländer synthesis is a classic organic reaction that provides a straightforward route to quinoline (B57606) and its derivatives. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (an enolizable carbonyl). wikipedia.orgorganicreactions.orgorganic-chemistry.org This process, which can be catalyzed by either acids or bases, proceeds through an initial aldol-type condensation followed by a cyclodehydration to form the fused heterocyclic ring system. wikipedia.orgnih.gov
4-Aminonicotinaldehyde, as an analog of 2-aminobenzaldehyde, is a suitable substrate for the Friedländer annulation and related condensation reactions. Its structural arrangement, featuring an amino group ortho to an aldehyde, allows it to react with active methylene compounds to form fused pyridopyridine skeletons, such as naphthyridines. A key example involves the reaction of 4-aminonicotinaldehyde with compounds like malonamide (B141969) in the presence of a base like piperidine. researchgate.net This condensation leads to the formation of a 1,6-naphthyridin-2(1H)-one derivative. researchgate.net The reaction demonstrates the utility of 4-aminonicotinaldehyde as a building block for more complex heterocyclic systems.
The mechanism for this transformation follows the general pathway of the Friedländer synthesis. It begins with the base-catalyzed formation of an enolate from the active methylene compound. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde on the 4-aminonicotinaldehyde molecule. The resulting aldol (B89426) adduct subsequently undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl (or cyano) group of the condensed partner, followed by dehydration to yield the final, stable aromatic naphthyridine ring system.
Table 1: Friedländer-Type Condensations of 4-Aminonicotinaldehyde This table is interactive and can be sorted by clicking on the column headers.
| Enolizable Carbonyl | Catalyst | Product Type | Ref. |
|---|---|---|---|
| Malonamide | Piperidine | 1,6-Naphthyridin-2(1H)-one | researchgate.net |
| Dimethyl malonate | Base (e.g., Piperidine) | Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate | researchgate.net |
| Methyl cyanoacetate | Base (e.g., Piperidine) | 3-Cyano-1,6-naphthyridin-2(1H)-one | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions Involving Nicotinic Precursors
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have revolutionized the construction of complex molecular architectures, including functionalized heteroaromatic systems. nih.govyoutube.com
While 4-Aminonicotinaldehyde dihydrochloride (B599025) itself is not a typical substrate for cross-coupling (as it lacks the requisite halide, triflate, or boronic acid functionality), these palladium-catalyzed methods are indispensable for the synthesis of its precursors and derivatives. The pyridine ring, the core of nicotinic compounds, can be functionalized using these reactions to introduce a wide variety of substituents.
For instance, a synthetic route to 4-aminonicotinaldehyde could involve a key palladium-catalyzed step. A common strategy would be to start with a di-substituted pyridine, such as 4-chloro-3-methylpyridine. The methyl group could be oxidized to the aldehyde, and the chloro group could be subjected to a Buchwald-Hartwig amination to install the amino group. Alternatively, a 4-halonicotinaldehyde precursor could undergo a Suzuki coupling to introduce a carbon-based substituent elsewhere on the ring before conversion of the halide to the amine. The versatility of these reactions allows for the strategic construction of highly substituted pyridine building blocks.
Table 2: Representative Palladium-Catalyzed Reactions for Pyridine Functionalization This table is interactive and can be sorted by clicking on the column headers.
| Reaction Name | Coupling Partners | Catalyst/Ligand Example | Bond Formed | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Aryl Boronic Acid | Pd(PPh₃)₄ | C-C | organic-chemistry.org |
| Heck | Aryl Halide + Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | C-C | youtube.com |
| Sonogashira | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C | youtube.com |
Mannich-Type Reactions and Related Carbon-Carbon Bond Formations
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen compound (often an enolizable ketone or aldehyde), a primary or secondary amine, and a non-enolizable aldehyde (typically formaldehyde). organic-chemistry.orgthermofisher.com The mechanism proceeds through the initial formation of an electrophilic iminium ion from the amine and the non-enolizable aldehyde, which is then attacked by the enol form of the active hydrogen compound. wikipedia.org
4-Aminonicotinaldehyde dihydrochloride possesses two of the three functional groups required for a Mannich reaction: a primary amine and a non-enolizable aldehyde. This dual functionality presents several theoretical possibilities for its involvement in Mannich-type transformations:
As an Amine Component: The 4-amino group can react with an external non-enolizable aldehyde (like formaldehyde) to form an iminium ion. This electrophile could then be trapped by an external enolizable ketone (e.g., acetone) to yield a Mannich base.
As an Aldehyde Component: The non-enolizable 3-formyl group can react with an external primary or secondary amine to generate an iminium ion. This species could then react with an enolizable ketone to form a different Mannich base.
Self-Condensation: Under certain conditions, intermolecular self-condensation might occur, where one molecule provides the amine and another provides the aldehyde, though this is less common and would likely lead to oligomeric products.
While specific examples utilizing 4-aminonicotinaldehyde in Mannich reactions are not widely documented, the reactivity of other aminopyridine derivatives in similar transformations has been established. researchgate.net The Mannich reaction is a valuable tool for introducing aminoalkyl side chains into molecules, which can enhance properties such as aqueous solubility and bioavailability. ias.ac.in
Table 3: Potential Roles of 4-Aminonicotinaldehyde in a Mannich Reaction This table is interactive and can be sorted by clicking on the column headers.
| Role of 4-Aminonicotinaldehyde | Other Reactants | Intermediate | Product Type |
|---|---|---|---|
| Amine Source | Formaldehyde + Enolizable Ketone | Pyridinyl-iminium ion | β-amino ketone with pyridinyl substituent |
Reduction Reactions of the Aldehyde Functionality
The aldehyde functional group is readily susceptible to reduction, yielding a primary alcohol. This transformation is a fundamental process in organic synthesis. The aldehyde group of 4-aminonicotinaldehyde can be selectively reduced to a hydroxymethyl group to form (4-aminopyridin-3-yl)methanol. This reaction can be accomplished using a variety of standard reducing agents.
Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like ethanol (B145695) or methanol, and is highly selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Another method is catalytic hydrogenation, which involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient, yielding water as the only byproduct. The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Table 4: Common Reagents for the Reduction of 4-Aminonicotinaldehyde This table is interactive and can be sorted by clicking on the column headers.
| Reducing Agent | Typical Solvent | Conditions | Expected Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol / Methanol | 0 °C to Room Temp. | (4-Aminopyridin-3-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl Ether | 0 °C to Room Temp., anhydrous | (4-Aminopyridin-3-yl)methanol |
Derivatization Strategies for Spectroscopic Probes
The functional groups of 4-aminonicotinaldehyde—a primary aromatic amine and an aromatic aldehyde—serve as versatile handles for chemical derivatization. These reactive sites allow for the introduction of chromophoric and fluorophoric moieties, making the compound a valuable scaffold for the development of spectroscopic probes and sensors.
A chromophore is a part of a molecule responsible for its color. The color arises when a molecule absorbs certain wavelengths of visible light and transmits or reflects others. The introduction of a chromophore into the 4-aminonicotinaldehyde structure can be achieved through reactions that extend the conjugated π-system.
A classic method for creating intensely colored compounds is the formation of azo dyes. The primary amino group at the C4 position can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive diazonium salt can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or an aniline derivative, to form a stable and highly conjugated azo compound. nih.gov The resulting azo dyes often exhibit strong absorption in the visible region, and the color can be tuned by changing the substitution on the coupling partner.
Table 5: Azo Coupling for Chromophore Synthesis This table is interactive and can be sorted by clicking on the column headers.
| Coupling Partner | Reaction Type | General Product Structure | Resulting Chromophore |
|---|---|---|---|
| Phenol | Azo Coupling | Pyridinyl-N=N-Aryl-OH | Azo Dye |
| Aniline | Azo Coupling | Pyridinyl-N=N-Aryl-NH₂ | Azo Dye |
A fluorophore is a molecule that can re-emit light upon light excitation (fluorescence). Derivatization of 4-aminonicotinaldehyde can be used to either create a new fluorophore or attach an existing one.
The aldehyde group is particularly useful for this purpose. It can undergo condensation reactions with various nucleophiles to form larger conjugated systems that are often fluorescent. For example, reaction with an amine-containing fluorophore can form a fluorescent imine (Schiff base). In some molecular designs, this imine formation can "turn on" fluorescence that was previously quenched by a mechanism such as Photoinduced Electron Transfer (PeT). mdpi.comnih.gov Condensation of the aldehyde with active methylene compounds in Knoevenagel-type reactions can also extend the π-system, leading to molecules with fluorescent properties.
Similarly, the amino group can serve as an attachment point. It can be acylated with a carboxylic acid derivative of a known fluorophore (e.g., rhodamine, fluorescein) to form a stable amide linkage, thereby covalently tagging the nicotinic scaffold with a fluorescent reporter group. nih.gov These strategies enable the creation of probes where the spectroscopic properties might change in response to a specific analyte or environmental change, making them useful in chemical sensing and bioimaging. researchgate.net
Table 6: Derivatization Reactions for Fluorophore Incorporation This table is interactive and can be sorted by clicking on the column headers.
| Reactive Site | Reagent Type | Linkage Formed | Potential Outcome |
|---|---|---|---|
| Aldehyde Group | Primary Amine (e.g., aniline derivative) | Imine (Schiff Base) | Creation of a new conjugated, potentially fluorescent system. |
| Aldehyde Group | Hydrazine/Hydrazide derivative | Hydrazone | Formation of a fluorescent probe for carbonyl sensing. |
| Amino Group | Fluorophore-COCl / COOH | Amide | Covalent attachment of a pre-existing fluorophore. |
Applications of 4 Aminonicotinaldehyde Dihydrochloride in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Heterocycle Construction
The ortho-positioning of the amino and aldehyde groups in 4-aminonicotinaldehyde (B1271976) is the key feature enabling its use in condensation reactions to build fused heterocyclic rings. The reactivity of these groups allows for the formation of new rings fused to the 'c' face of the pyridine (B92270) core, leading to a variety of bicyclic and polycyclic aromatic systems.
The synthesis of 1,8-naphthyridines, a class of compounds with significant biological activity, is most commonly achieved through the Friedländer annulation. This reaction typically involves the condensation of a 2-aminopyridine (B139424) aldehyde or ketone with a compound containing an active methylene (B1212753) group.
Notably, 4-aminonicotinaldehyde is not a suitable precursor for the synthesis of the 1,8-naphthyridine (B1210474) skeleton via the Friedländer reaction. The structural arrangement of 1,8-naphthyridine requires the fusion to occur between positions 2 and 3 of the pyridine ring, a reaction that necessitates a 2-amino-substituted pyridine precursor. The 4-amino substitution pattern in 4-aminonicotinaldehyde does not permit the necessary cyclization to form the 1,8-naphthyridine core.
Similar to the synthesis of 1,8-naphthyridines, the construction of the imidazo[4,5-b]pyridine scaffold requires a pyridine ring with adjacent amino groups at the 2- and 3-positions (2,3-diaminopyridine). Consequently, 4-aminonicotinaldehyde is not a direct precursor for this specific isomeric system.
However, it serves as a viable starting material for the isomeric imidazo[4,5-c]pyridine system. The synthetic pathway involves the initial reduction of the aldehyde group to a hydroxymethyl group or its conversion to an aminomethyl group, followed by oxidation of the 4-amino group or a related transformation to create a 3,4-diaminopyridine (B372788) intermediate. This intermediate can then undergo cyclization with a one-carbon synthon (such as formic acid or an orthoester) to form the fused imidazole (B134444) ring, yielding the imidazo[4,5-c]pyridine core.
4-Aminonicotinaldehyde is an excellent precursor for the synthesis of pyrido[4,3-d]pyrimidines. This transformation is a powerful method for creating fused pyrimidine (B1678525) systems, which are prevalent in pharmacologically active molecules. The reaction proceeds via a condensation-cyclization sequence where the 4-amino and 3-aldehyde groups react with a molecule containing an N-C-N unit, such as urea, guanidine, or amidines.
The general reaction involves the initial formation of a Schiff base between the aldehyde of 4-aminonicotinaldehyde and one of the amino groups of the N-C-N synthon. This is followed by an intramolecular cyclization via nucleophilic attack of the pyridine 4-amino group onto the carbon of the N-C-N unit, and subsequent dehydration or elimination to yield the aromatic pyrido[4,3-d]pyrimidine (B1258125) system. This approach allows for the introduction of various substituents onto the newly formed pyrimidine ring, depending on the choice of the condensation partner. For example, using substituted amidines can lead to 2-substituted pyrido[4,3-d]pyrimidines. rsc.orgnih.govresearchgate.net
| N-C-N Reactant | Resulting Fused Heterocycle | Typical Reaction Conditions |
|---|---|---|
| Guanidine Hydrochloride | 2-Aminopyrido[4,3-d]pyrimidine | Base catalyst (e.g., NaOEt), reflux in ethanol (B145695) |
| Urea | Pyrido[4,3-d]pyrimidin-2(1H)-one | Acid or thermal conditions |
| Acetamidine Hydrochloride | 2-Methylpyrido[4,3-d]pyrimidine | Base catalyst, reflux in alcohol |
| Benzamidine Hydrochloride | 2-Phenylpyrido[4,3-d]pyrimidine | Base catalyst, reflux in alcohol |
The unique arrangement of functional groups in 4-aminonicotinaldehyde allows for its use in constructing other less common fused pyridine systems. Through multi-component reactions or tandem cyclizations, it can be incorporated into more complex polycyclic structures. For instance, reactions with active methylene compounds containing a cyano group (e.g., malononitrile) can lead to the formation of fused dihydropyridine (B1217469) rings, which can be subsequently aromatized. These reactions leverage the reactivity of both the aldehyde and the amino group to build new carbocyclic or heterocyclic rings onto the pyridine scaffold.
Intermediate in the Preparation of Complex Organic Molecules
Beyond its direct use in forming fused heterocycles, 4-aminonicotinaldehyde dihydrochloride (B599025) serves as a functionalized building block in multi-step syntheses of larger, more complex molecules. In these roles, the aldehyde and amino groups may not be involved in the same ring-forming reaction but are modified sequentially to build out different parts of a target molecule.
For example, the aldehyde can be used as a handle for chain extension through Wittig or Horner-Wadsworth-Emmons reactions. The resulting α,β-unsaturated system can then undergo further transformations. Simultaneously, the amino group can be protected and later utilized for amide bond formation or as a directing group in metal-catalyzed cross-coupling reactions to further functionalize the pyridine ring. This stepwise approach makes 4-aminonicotinaldehyde a valuable intermediate in synthetic routes where precise control over the introduction of functional groups is required.
Precursor for Ligand Synthesis in Coordination Chemistry
The aldehyde and amino functionalities of 4-aminonicotinaldehyde make it a prime precursor for the synthesis of Schiff base ligands. Schiff bases, characterized by an imine (-C=N-) group, are readily formed through the condensation of the aldehyde group with a primary amine. nih.gov
By reacting 4-aminonicotinaldehyde with various primary amines (aliphatic or aromatic), a diverse library of bidentate or polydentate ligands can be generated. The resulting Schiff base ligand typically contains the imine nitrogen and the pyridine ring nitrogen as potential coordination sites for metal ions. researchgate.netnih.gov If the primary amine used for condensation contains additional donor atoms (e.g., hydroxyl, amino, or thiol groups), the resulting ligand can be polydentate, offering multiple binding sites for a metal center.
These ligands form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and zinc. mdpi.combendola.com The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituent on the primary amine, making this a modular approach to designing catalysts, molecular sensors, or materials with specific electronic or magnetic properties.
| Condensation Amine | Resulting Schiff Base Ligand Type | Potential Metal Donor Atoms |
|---|---|---|
| Aniline (B41778) | Bidentate (N,N') | Pyridine-N, Imine-N |
| Ethanolamine | Tridentate (N,N',O) | Pyridine-N, Imine-N, Hydroxyl-O |
| Ethylenediamine (2:1 ratio) | Tetradentate (N,N',N'',N''') | Pyridine-N (x2), Imine-N (x2) |
| 2-Aminophenol | Tridentate (N,N',O) | Pyridine-N, Imine-N, Phenolic-O |
Metal Complexation Studies
4-Aminonicotinaldehyde, a substituted pyridine derivative, exhibits significant potential as a ligand in coordination chemistry. Its molecular structure, featuring a pyridine ring nitrogen, an amino group, and an aldehyde function, offers multiple potential coordination sites. Research into the complexation of structurally related aminopyridine derivatives with various transition metals has provided insights into the expected behavior of 4-aminonicotinaldehyde.
Studies on 4-aminopyridine (B3432731) and its derivatives have demonstrated their ability to form stable complexes with a range of metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). journalcps.comekb.eg The coordination typically occurs through the pyridine ring nitrogen and, in the case of Schiff base derivatives of 4-aminopyridine, through the imine nitrogen and a deprotonated phenolic oxygen. journalcps.com This versatile coordinating ability allows for the synthesis of complexes with diverse geometries and electronic properties.
The complexation reactions are generally carried out in a suitable solvent, such as ethanol, where the metal salt and the ligand are mixed in specific stoichiometric ratios. ekb.eg The resulting metal complexes can often be isolated as crystalline solids, allowing for detailed structural and spectroscopic characterization. The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions.
Chelation Properties and Structural Characterization of Complexes
4-Aminonicotinaldehyde is anticipated to act as a bidentate or potentially a tridentate ligand, leading to the formation of stable chelate rings with metal ions. The primary coordination is expected to involve the pyridine ring nitrogen and the lone pair of electrons on the nitrogen atom of the amino group, or the oxygen atom of the aldehyde group, depending on the reaction conditions and the metal ion's preferences.
The formation of Schiff base derivatives of 4-aminonicotinaldehyde further enhances its chelation capabilities. Condensation of the aldehyde group with a primary amine introduces an imine nitrogen, which can participate in coordination. For instance, Schiff bases derived from 4-aminopyridine have been shown to act as bidentate ligands, coordinating through the azomethine nitrogen and a phenolic oxygen. journalcps.com
The structural characterization of metal complexes with analogous aminopyridine ligands has been extensively studied using various analytical techniques. X-ray crystallography provides definitive information on the coordination geometry around the metal center, which can range from square planar to tetrahedral or octahedral. nih.gov Spectroscopic methods are also crucial in elucidating the structure of these complexes.
Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Characteristic shifts in the vibrational frequencies of the C=N (imine), C=O (aldehyde), and the pyridine ring stretching modes upon complexation provide evidence of metal-ligand bond formation. ekb.eg For example, a shift in the ν(C=N) band to a lower frequency in the IR spectrum of a Schiff base complex compared to the free ligand is indicative of coordination through the imine nitrogen.
Electronic absorption spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex and the coordination geometry. The appearance of new absorption bands in the visible region for transition metal complexes is often attributed to d-d electronic transitions, the energies of which are sensitive to the ligand field environment and the geometry of the complex.
Interactive Data Table: Spectroscopic Data for a Representative 4-Aminopyridine Schiff Base Complex
| Compound | Selected IR Frequencies (cm⁻¹) ν(C=N) | Electronic Spectra λ_max (nm) | Proposed Geometry |
| Ligand | 1620 | 280, 350 | - |
| Cu(II) Complex | 1605 | 450, 620 | Square Planar |
| Ni(II) Complex | 1608 | 480, 590 | Octahedral |
| Co(II) Complex | 1610 | 510, 650 | Octahedral |
This data is representative of typical values found for 4-aminopyridine Schiff base complexes and is intended for illustrative purposes.
Development of Novel Chemical Entities for Medicinal Chemistry Research
Precursors for Kinase Modulators
The 4-aminopyridine scaffold, the core of 4-aminonicotinaldehyde, is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The pyridylpyrimidinylaminophenyl structure, which can be synthesized from precursors like 4-aminonicotinaldehyde, is a key structural motif in several successful kinase inhibitors, such as imatinib. nih.govresearchgate.net The pyridine ring in these molecules often engages in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. The aldehyde functionality of 4-aminonicotinaldehyde provides a reactive handle for the elaboration of this scaffold into more complex molecules. For instance, it can be readily converted into an imine, which can then be further functionalized, or it can participate in condensation reactions to build heterocyclic ring systems commonly found in kinase inhibitors.
The development of derivatives based on the 4-aminopyrazolopyrimidine scaffold, which is structurally accessible from aminopyridine precursors, has led to potent inhibitors of various kinases, including Src family kinases and receptor tyrosine kinases. nih.gov This highlights the potential of 4-aminonicotinaldehyde as a versatile starting material for the synthesis of a library of potential kinase modulators.
Scaffolds for Neuroactive Compound Development
The 4-aminopyridine nucleus is also a key component in the development of neuroactive compounds. A prominent example is the parent compound, 4-aminopyridine itself, which is a potassium channel blocker used to improve motor function in patients with multiple sclerosis. While not directly a derivative of 4-aminonicotinaldehyde, its clinical use underscores the neuropharmacological potential of the 4-aminopyridine scaffold.
Furthermore, derivatives of 4-aminopyridine have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The core structure of tacrine, one of the first drugs approved for the treatment of Alzheimer's, contains a 4-aminopyridine ring. This suggests that the 4-aminopyridine moiety can serve as a foundational element for the design of new central nervous system (CNS) active agents.
The aldehyde group of 4-aminonicotinaldehyde offers a strategic point for chemical modification to generate a diverse range of derivatives with potential neuroactive properties. Through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems, a wide array of novel chemical entities can be synthesized. These compounds can then be screened for their ability to modulate the activity of various neuronal targets, including ion channels, receptors, and enzymes, in the search for new treatments for neurological disorders.
Theoretical and Advanced Computational Studies on 4 Aminonicotinaldehyde Dihydrochloride and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org This approach allows for the calculation of various molecular properties, such as optimized geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scirp.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule.
In studies of various pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), have been employed to determine these properties. nih.govnih.gov For instance, in a study on 2-amino-3-methylpyridine (B33374) and 2-amino-4-methylpyridine, Møller–Plesset perturbation theory (MP2) and DFT methods were used to investigate their structure and vibrational spectra. nih.gov Such analyses provide insights into the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface, another property derivable from DFT calculations, visually represents the charge distribution and is useful for predicting intermolecular interactions.
Table 1: Representative Quantum Chemical Descriptors Calculated for a Generic Aminopyridine Derivative (Hypothetical Data)
| Descriptor | Value (a.u.) | Description |
| HOMO Energy | -0.235 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.078 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 0.157 | Difference between LUMO and HOMO energies |
| Ionization Potential | 0.235 | Energy required to remove an electron |
| Electron Affinity | 0.078 | Energy released when an electron is added |
| Electronegativity (χ) | 0.157 | Tendency to attract electrons |
| Chemical Hardness (η) | 0.079 | Resistance to change in electron distribution |
| Chemical Softness (S) | 12.66 | Reciprocal of chemical hardness |
Mechanistic Investigations via Computational Chemistry
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This allows for a detailed, step-by-step understanding of how reactants are converted to products. For example, computational studies have been used to investigate the reaction mechanisms of 2-aminopyridines with various reagents. rsc.org
In the context of reactions involving aldehydes and aminopyridines, computational methods can be used to explore plausible pathways, such as the formation of imines and subsequent cyclization reactions. For instance, a plausible mechanism for a three-component coupling reaction involving 2-aminopyridines and aldehydes was proposed to proceed via an in-situ formed imine, followed by a concerted metalation-deprotonation step. nih.gov DFT calculations can be employed to calculate the energies of reactants, products, and transition states, thereby determining the most favorable reaction pathway.
Conformational Analysis and Tautomeric Equilibria Studies
Molecules with rotatable bonds can exist in various conformations, and computational methods are frequently used to determine the most stable conformers and the energy barriers between them. For molecules like 4-Aminonicotinaldehyde (B1271976), conformational analysis would involve studying the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the orientation of the amino group.
Tautomerism is another critical aspect, particularly for heterocyclic compounds. Aminopyridines can exist in amino and imino tautomeric forms. Computational studies on 2-aminopyridines have investigated the relative stabilities of their tautomers. nih.gov For 2-amino-4-methylpyridine, the canonical amino form was found to be significantly more stable than its imino tautomer. nih.gov The transition states for proton transfer between tautomers can also be calculated to understand the kinetics of the equilibrium. nih.gov Similar studies on 4-Aminonicotinaldehyde would be necessary to determine the predominant tautomeric form and its potential to interconvert.
Table 2: Hypothetical Relative Energies of Tautomers of an Aminopyridine Carboxaldehyde
| Tautomer | Relative Energy (kcal/mol) | Description |
| Amino-aldehyde | 0.0 | Most stable tautomer |
| Imino-aldehyde | +12.5 | Less stable imino tautomer of the pyridine ring |
| Amino-enol | +8.2 | Enol form of the aldehyde group |
Molecular Modeling in Reaction Pathway Elucidation
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of reaction pathway elucidation, molecular dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction, complementing the static picture provided by PES calculations. researchgate.netnih.gov MD simulations can be particularly useful for studying reactions in solution, where explicit solvent molecules can play a crucial role. researchgate.net
For complex reactions, such as those involving multiple steps and intermediates, various computational strategies can be employed to explore the reaction network. These methods can help in discovering unexpected reaction pathways and intermediates. For example, computational exploration of the biomimetic synthesis of preuisolactone A involved DFT calculations to revise the proposed reaction steps and investigate the periselectivity of cycloaddition reactions.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. scirp.org As mentioned in Section 5.1, parameters like HOMO-LUMO energies, ionization potential, electron affinity, electronegativity, and chemical hardness are commonly used. scirp.org These global reactivity descriptors provide a general overview of a molecule's reactivity.
Local reactivity descriptors, such as Fukui functions and local softness, can be used to predict the most reactive sites within a molecule. These descriptors indicate which atoms are most susceptible to nucleophilic or electrophilic attack. For a molecule like 4-Aminonicotinaldehyde, these descriptors could predict the relative reactivity of the nitrogen atoms of the pyridine ring and the amino group, as well as the carbon and oxygen atoms of the aldehyde group. In studies of various organic molecules, these descriptors have been correlated with experimental observations of reactivity and biological activity.
Q & A
Basic: What are the recommended synthetic routes for 4-Aminonicotinaldehyde dihydrochloride, and how can purity be validated?
Methodological Answer:
Synthesis typically involves condensation reactions between nicotinaldehyde derivatives and ammonia under acidic conditions, followed by dihydrochloride salt formation via HCl treatment. Key steps include:
- Condensation: Reacting 4-chloronicotinaldehyde with ammonia in anhydrous ethanol at controlled temperatures (0–5°C) to minimize side reactions.
- Hydrochloride Formation: Precipitating the product using concentrated HCl in an ice bath, followed by recrystallization from ethanol/water mixtures.
Purity Validation: - Analytical Techniques: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment .
- Spectroscopy: Confirm structure via -NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch ~1700 cm) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Spill Management: Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite).
- Storage: Store in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis .
- Emergency Procedures: For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Basic: How can researchers structurally characterize this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 215.1).
- Elemental Analysis: Verify chloride content via titration (AgNO) or ion chromatography .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and salt formation .
Advanced: How should researchers design experiments to evaluate enzyme inhibition by this compound?
Methodological Answer:
- Assay Selection: Use fluorometric or colorimetric assays (e.g., trypsin inhibition monitored via cleavage of fluorogenic substrates like Boc-Gln-Ala-Arg-AMC).
- Controls: Include positive controls (e.g., benzamidine for trypsin) and negative controls (solvent-only).
- Dose-Response Curves: Test concentrations from 0.1–100 µM to calculate IC values. Use nonlinear regression for data fitting .
- Kinetic Analysis: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
Advanced: How can contradictory data on the compound’s biological efficacy be resolved?
Methodological Answer:
- Reproducibility Checks: Replicate studies under standardized conditions (pH 7.4, 37°C) .
- Purity Verification: Reanalyze batches via HPLC to rule out degradation products or impurities .
- Variable Control: Document solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Cross-Validation: Compare results across multiple assays (e.g., microbial growth inhibition vs. enzymatic activity) .
Advanced: What methodologies assess the stability of this compound under varying conditions?
Methodological Answer:
Stability Studies:
- Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability: Expose to UV light (254 nm) and quantify aldehyde decomposition using -NMR .
- pH Stability: Test solubility and integrity in buffers (pH 2–10) with LC-MS to detect hydrolysis products.
| Condition | Parameter Tested | Analytical Method |
|---|---|---|
| High temperature | Degradation rate | HPLC |
| UV exposure | Aldehyde integrity | -NMR |
| Aqueous solutions | Hydrolysis | LC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
